2-(Furan-3-yl)benzaldehyde

Description

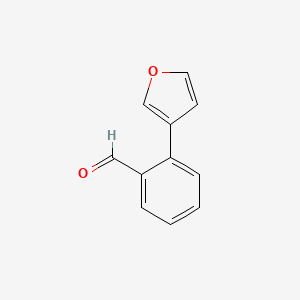

2-(Furan-3-yl)benzaldehyde is an ortho-substituted benzaldehyde derivative featuring a furan ring attached at the benzene ring’s C-2 position. The compound’s structure combines the aromatic aldehyde moiety with a heterocyclic furan group, which confers unique electronic and steric properties. For instance, volatile benzaldehyde derivatives like 4-(furan-3-yl)benzaldehyde and 4-(5-oxotetrahydrofuran-3-yl)benzaldehyde have been identified in the fungus Sarcodontia crocea, where they contribute to fruiting bodies' pineapple-like aroma . Synthetic analogs, such as phosphino-substituted benzaldehydes, are utilized in coordination chemistry for antimicrobial and anticancer applications .

Properties

Molecular Formula |

C11H8O2 |

|---|---|

Molecular Weight |

172.18 g/mol |

IUPAC Name |

2-(furan-3-yl)benzaldehyde |

InChI |

InChI=1S/C11H8O2/c12-7-9-3-1-2-4-11(9)10-5-6-13-8-10/h1-8H |

InChI Key |

NEWRSHVOGXHTJA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)C=O)C2=COC=C2 |

Origin of Product |

United States |

Comparison with Similar Compounds

4-(Furan-3-yl)benzaldehyde

2-(Furan-2-ylmethoxy)benzaldehyde

- Structure : Benzaldehyde with a furan-2-ylmethoxy group at C-2.

- Key Difference : The furan is linked via an ether group (methoxy bridge), unlike the direct C-C bond in 2-(Furan-3-yl)benzaldehyde.

- Implications : The ether linkage may decrease electron-donating effects compared to direct conjugation, affecting applications in catalysis or photochemistry .

Natural Benzaldehyde Derivatives from Eurotium Fungi

Benzaldehyde derivatives in Eurotium spp. exhibit diverse substituents, such as prenyl chains and hydroxyl groups, which influence bioactivity:

- Example 1 : Eurotirumin (Compound 29) features a penta-substituted benzene ring with a 3-methyl-2-butenyl group at C-5 and a hydroxyl group at C-6 .

- Example 2 : (E)-2-(hept-1-enyl)-3-(hydroxymethyl)-5-(3-methylbut-2-enyl)-benzene-1,4-diol (Compound 42) contains hydroxyl and aliphatic groups, enhancing solubility and antioxidative properties .

- Comparison : Unlike these derivatives, this compound lacks hydroxyl or prenyl groups, which may limit its antioxidative or antifungal efficacy but simplify synthetic modification.

Phosphino-Substituted Analogs

- 2-(Diphenylphosphino)benzaldehyde: Used in metal complexes (Ni(II), Pd(II)) for antibacterial and anticancer applications .

- Key Difference: The phosphino group enables strong metal coordination, whereas the furan group in this compound may favor weaker interactions or π-stacking.

Chlorinated and Aminated Derivatives

- 2-[(2-Chlorophenyl)amino]benzaldehyde: A photodegradation by-product of diclofenac with reported toxicity to aquatic organisms .

- Comparison: The amino and chloro substituents increase polarity and toxicity compared to the non-polar furan group in the target compound.

Aromatic Substituted Derivatives

- Impact : Larger aromatic systems enhance UV absorption and catalytic activity but may reduce bioavailability.

Data Tables

Table 1: Structural Comparison of Key Benzaldehyde Derivatives

*Calculated based on molecular formula C₁₁H₈O₂.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.